(+)-Nortrachelogenin

Overview

Description

Wikstromol is a lignan compound isolated from the plant species Wikstroemia indica. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of triple-negative breast cancer. The compound is known for its ability to induce apoptosis and suppress the migration of cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Wikstromol can be synthesized through the extraction of the bark of the Wikstroemia indica plant. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the active lignan compounds. The crude extract is then subjected to chromatographic techniques to purify wikstromol .

Industrial Production Methods: Industrial production of wikstromol involves large-scale extraction from Wikstroemia indica using similar organic solvents. The process is optimized to maximize yield and purity, often involving multiple stages of extraction and purification. Advanced chromatographic techniques, such as high-performance liquid chromatography, are employed to ensure the isolation of high-purity wikstromol .

Chemical Reactions Analysis

Types of Reactions: Wikstromol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize wikstromol.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce wikstromol.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines to replace specific functional groups on the wikstromol molecule.

Major Products: The major products formed from these reactions include various derivatives of wikstromol, which may exhibit enhanced biological activity or improved pharmacokinetic properties .

Scientific Research Applications

Wikstromol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Wikstromol is used as a model compound for studying lignan biosynthesis and stereochemistry.

Biology: In biological research, wikstromol is studied for its effects on cell signaling pathways, particularly the PI3K/Akt pathway.

Medicine: Wikstromol has shown promise as a potential therapeutic agent for the treatment of triple-negative breast cancer.

Industry: In the industrial sector, wikstromol is explored for its potential use in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Wikstromol exerts its effects primarily through the inhibition of the PI3K/Akt pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3K and Akt, wikstromol induces apoptosis in cancer cells and suppresses their migration. The compound activates caspase-3, down-regulates Bcl-2, and up-regulates Bax, cleaved PARP, and phosphorylated p53, leading to programmed cell death .

Comparison with Similar Compounds

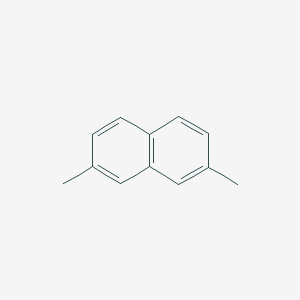

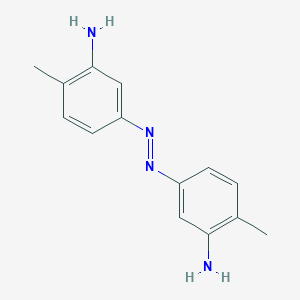

Nortrachelogenin: A lignan with similar structural features and biological activities.

Matairesinol: Another lignan with comparable anti-cancer effects.

Uniqueness of Wikstromol: Wikstromol stands out due to its potent ability to induce apoptosis and suppress cancer cell migration at relatively low concentrations. Its specific inhibition of the PI3K/Akt pathway makes it a unique and valuable compound for cancer research and potential therapeutic development .

Properties

IUPAC Name |

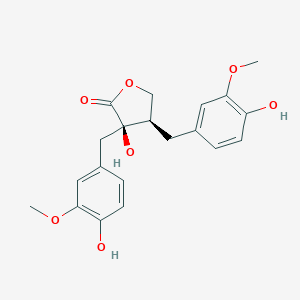

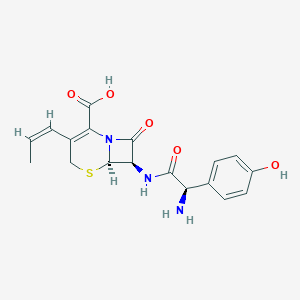

(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBJWXLODLDRH-JLTOFOAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61521-74-2 | |

| Record name | (+)-Nortrachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61521-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wikstromol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIKSTROMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (+)-Nortrachelogenin in exhibiting anti-inflammatory effects?

A1: this compound has been shown to reduce inflammation in a carrageenan-induced paw edema mouse model. In vitro studies using murine J774 macrophages revealed that this compound inhibits the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) []. Notably, it inhibits microsomal prostaglandin E synthase-1 (mPGES-1) protein expression without affecting cyclooxygenase-2 (COX-2) levels.

Q2: How does this compound affect inducible nitric oxide synthase (iNOS) expression?

A2: Research suggests that this compound inhibits iNOS protein expression without significantly impacting its mRNA levels []. This suggests a post-transcriptional mechanism, further supported by the observation that the proteasome inhibitor lactacystin can reverse this compound's effect on iNOS expression.

Q3: Can this compound influence macrophage polarization?

A3: Yes, this compound has been shown to suppress alternative (M2) macrophage activation induced by IL-4 and IL-13 []. This effect was observed in both murine J774 and human THP-1 macrophages.

Q4: What is the impact of this compound on fibrosis?

A4: Studies suggest that this compound can ameliorate bleomycin-induced dermal fibrosis in mice []. This effect is linked to its ability to suppress M2 macrophage activation, a process known to contribute to fibrosis development.

Q5: Does this compound impact Akt signaling?

A5: this compound demonstrates an ability to downregulate Akt activity, a key survival pathway in cancer cells []. This downregulation of Akt contributes to the sensitization of prostate cancer cells to TRAIL-induced apoptosis.

Q6: How does this compound interact with receptor tyrosine kinases (RTKs)?

A6: Research suggests that this compound acts as a broad-spectrum inhibitor of RTK activity []. This inhibition likely contributes to its anticancer effects by disrupting various growth factor-mediated signaling cascades.

Q7: What is the significance of the γ-butyrolactone ring in this compound's activity?

A7: Studies indicate that the γ-butyrolactone ring is essential for the TRAIL-sensitizing activity of this compound and related lignans []. This structural feature likely plays a crucial role in the compound's interaction with its biological targets.

Q8: Does this compound affect the mitochondrial apoptosis pathway?

A8: this compound has been observed to increase TRAIL-induced Bid cleavage []. Bid is a pro-apoptotic protein that amplifies apoptotic signaling through the mitochondrial pathway, indicating this compound's ability to engage this pathway.

Q9: Does this compound have antifungal activity?

A9: Yes, (-)-nortrachelogenin, an enantiomer of this compound, has shown antifungal activity against Candida albicans by inducing apoptosis. It increases reactive oxygen species (ROS), intracellular and extracellular trehalose concentrations, and disrupts the cytoplasmic membrane [].

Q10: What is the molecular formula and weight of this compound?

A10: this compound has the molecular formula C19H20O7 and a molecular weight of 360.36 g/mol.

Q11: What spectroscopic data are available for characterizing this compound?

A11: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS. These analyses have been instrumental in confirming its structure and identifying key functional groups [, , , , , , , , , ].

Q12: Which plant species are known to contain this compound?

A12: this compound has been isolated from various plant species, including Wikstroemia indica [, , , ], Diplomorpha canescens [], Daphne giraldii [], Passerina vulgaris [, ], Patrinia scabra [, ], Wikstroemia chamaedaphne [], Pinus sylvestris [, , ], Carissa edulis [], Trachelospermum asiaticum [, ], Trachelosperomum jasminoides [], Cedrus deodara [], Pinus pinaster [], Abies alba [], Picea abies [, , ], and Pseudotsuga menziesii [].

Q13: What is a significant source of this compound in softwood trees?

A13: Knotwood, the base of branches within tree stems, is a significant source of this compound and other lignans in softwood species like spruce, pine, and fir [, , ].

Q14: How does the location within a tree affect the concentration of this compound?

A14: Studies on Pinus sylvestris have shown that the concentration of this compound is higher in knots located at the base of the living crown compared to those at the top [, ]. Similarly, within a knot, this compound concentrations tend to be higher towards the pith and decrease towards the outer branch [].

Q15: What are the potential applications of this compound based on current research?

A15: Based on its observed biological activities, this compound holds potential for applications in several areas, including:

- Anti-inflammatory agent: Its ability to suppress inflammatory mediators suggests potential for treating inflammatory conditions [].

- Antifibrotic agent: Its efficacy in reducing bleomycin-induced fibrosis highlights its potential for treating fibrotic diseases [].

- Anticancer agent: Its ability to sensitize cancer cells to TRAIL-induced apoptosis and inhibit RTK signaling pathways makes it a potential candidate for anticancer drug development [].

- Antifungal agent: The antifungal activity of (-)-nortrachelogenin against Candida albicans indicates potential for developing new antifungal treatments [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)